molecular formula C12H19F2NO4 B2827484 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid CAS No. 1334417-29-6

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid

Cat. No.: B2827484
CAS No.: 1334417-29-6
M. Wt: 279.284
InChI Key: CDPKCMBZNPLVGZ-UHFFFAOYSA-N
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Description

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).

    Attachment of Acetic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid depends on its specific application. In drug development, it may interact with various molecular targets such as enzymes or receptors. The presence of the Boc group can protect the nitrogen atom during synthetic transformations, while the fluorine atoms can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)acetic acid: Similar structure but without the fluorine atoms.

    2-(1-(Tert-butoxycarbonyl)-3-piperidinyl)acetic acid: Similar structure but with different substitution on the piperidine ring.

Uniqueness

The presence of the fluorine atoms in 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid makes it unique compared to other similar compounds. Fluorine atoms can significantly alter the compound’s chemical properties, such as increasing its metabolic stability and altering its electronic characteristics, which can be advantageous in drug design.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-[4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-12(13,14)8(7-15)6-9(16)17/h8H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPKCMBZNPLVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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